calcium;2-amino-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-amino-3-methylbutanoate typically involves the reaction of calcium salts with 2-amino-3-methylbutanoic acid. One common method is to dissolve calcium carbonate in an aqueous solution of 2-amino-3-methylbutanoic acid, followed by evaporation of the solvent to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using calcium hydroxide or calcium chloride with 2-amino-3-methylbutanoic acid under controlled conditions to ensure high yield and purity. The reaction mixture is then filtered, and the product is crystallized and dried .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium;2-amino-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Studied for its role in calcium signaling and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a calcium supplement.
Industry: Utilized in the production of calcium-enriched products and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of calcium;2-amino-3-methylbutanoate involves its interaction with calcium receptors and transporters in biological systems. The compound can modulate calcium signaling pathways, influencing various physiological processes such as muscle contraction, neurotransmission, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate
Uniqueness
Calcium;2-amino-3-methylbutanoate is unique due to its specific coordination with 2-amino-3-methylbutanoic acid, which imparts distinct chemical and biological properties. Unlike other calcium compounds, it may offer unique benefits in terms of bioavailability and specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
71247-42-2 |
---|---|
Molekularformel |
C10H20CaN2O4 |
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
calcium;2-amino-3-methylbutanoate |
InChI |
InChI=1S/2C5H11NO2.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4H,6H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
CBDAYPGLRPBHCT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C(C(=O)[O-])N.CC(C)C(C(=O)[O-])N.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.